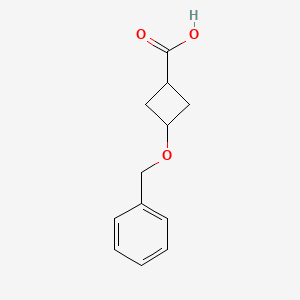

3-(Benzyloxy)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOFVDQHAHVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964279, DTXSID001232666, DTXSID601242722 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4958-02-5, 84182-48-9, 84182-47-8 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(Benzyloxy)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent conformational rigidity can pre-organize substituents into well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane core offers a unique three-dimensional diversity that can be exploited to navigate the intricate topographies of protein binding sites. This guide focuses on a key exemplar of this class: 3-(benzyloxy)cyclobutanecarboxylic acid, a versatile building block with significant potential in the synthesis of innovative therapeutics.

Structural Elucidation: A Spectroscopic and Stereochemical Deep Dive

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[2] Its structure comprises a cyclobutane ring substituted with a carboxylic acid group and a benzyloxy group. The presence of two substituents on the four-membered ring gives rise to cis and trans diastereomers, the distinct spatial arrangement of which profoundly influences their utility in synthesis and their interaction with biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region of the spectrum, typically between δ 10-13 ppm. This proton is readily exchangeable with D₂O.[3]

-

Benzyl Protons (-OCH₂Ph): A sharp singlet corresponding to the two benzylic protons will appear around δ 4.5 ppm. The five aromatic protons of the phenyl group will present as a multiplet in the δ 7.2-7.4 ppm region.

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns in the upfield region (δ 1.8-3.0 ppm). The precise chemical shifts and coupling constants of these protons are diagnostic of the cis or trans stereochemistry. In the cis isomer, the protons on the carbons bearing the substituents will have a different chemical shift and coupling pattern compared to the trans isomer due to their different spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): A resonance in the range of δ 170-180 ppm is characteristic of a carboxylic acid carbonyl carbon.[3]

-

Benzyl Carbons (-OCH₂Ph): The benzylic carbon will appear around δ 70 ppm, while the aromatic carbons will have signals in the δ 127-138 ppm region.

-

Cyclobutane Carbons: The carbons of the cyclobutane ring will resonate in the upfield region, typically between δ 20-50 ppm. The chemical shifts will be influenced by the electronegativity of the attached oxygen and the stereochemical arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclobutane and benzylic groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group.[4][5] Its exact position can be influenced by hydrogen bonding.

-

C-O Stretch: The C-O stretching vibrations of the ether and carboxylic acid will be present in the fingerprint region, typically between 1320-1210 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak [M]⁺: The mass spectrum would be expected to show a molecular ion peak at m/z = 206.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). For this compound, a prominent fragmentation would be the cleavage of the benzyl group, leading to a tropylium ion at m/z = 91.

Stereochemistry and Conformational Analysis

The puckered nature of the cyclobutane ring results in two primary conformations. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the cis and trans isomers and their preferred conformations are influenced by steric and electronic interactions between the benzyloxy and carboxylic acid groups. X-ray crystallography of related substituted cyclobutane derivatives has provided valuable insights into the bond lengths, angles, and puckering of the four-membered ring. For instance, the crystal structure of a platinum complex containing a 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid ligand reveals the conformational preferences of the substituted cyclobutane ring.[6]

Synthesis of this compound: Strategies and Protocols

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available cyclobutane precursors. The key challenge lies in the stereoselective introduction of the benzyloxy and carboxylic acid functionalities.

Synthetic Pathways

A plausible and efficient synthetic strategy involves the following key transformations:

Caption: A general synthetic route to this compound.

This approach leverages the commercially available 3-oxocyclobutanecarboxylic acid, a versatile intermediate in the synthesis of various pharmaceuticals.[7]

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound. Note that reaction conditions may require optimization for yield and stereoselectivity.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as methanol or ethanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) until the pH is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxycyclobutanecarboxylic acid. This product is often a mixture of cis and trans isomers.

Step 2: Benzylation of 3-Hydroxycyclobutanecarboxylic Acid

-

Base Treatment: Dissolve the 3-hydroxycyclobutanecarboxylic acid in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate both the hydroxyl and carboxylic acid groups.

-

Alkylation: Add benzyl bromide to the reaction mixture and allow it to warm to room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

-

Saponification: The initial product will be the benzyl ester. To obtain the carboxylic acid, saponify the ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Acidification and Purification: Acidify the reaction mixture to protonate the carboxylate and extract the desired this compound. The crude product can be purified by column chromatography or recrystallization to separate the cis and trans isomers.

Stereoselective Synthesis Considerations

Achieving high stereoselectivity in the synthesis of either the cis or trans isomer is crucial for its application in drug synthesis.

-

Stereoselective Reduction: The reduction of the ketone in 3-oxocyclobutanecarboxylic acid can be influenced by the choice of reducing agent and reaction conditions to favor one diastereomer of the resulting alcohol.

-

Mitsunobu Inversion: A powerful method to invert the stereochemistry of the alcohol is the Mitsunobu reaction. For instance, if the reduction yields predominantly the cis-alcohol, a Mitsunobu reaction can be employed to obtain the trans-benzyloxy derivative. A similar strategy has been successfully used in the synthesis of trans-3-aminocyclobutanol from a cis-alcohol precursor.[8]

Caption: Stereochemical inversion using the Mitsunobu reaction.

Applications in Drug Development: A Scaffold for Innovation

The rigid nature of the cyclobutane ring in this compound makes it an attractive scaffold for positioning pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

A Key Building Block for Bioactive Molecules

This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for targeting central nervous system (CNS) disorders.[2] Its structure allows for selective modifications to create bioactive molecules with enhanced metabolic stability and binding affinity.[2] The conformational rigidity of the cyclobutane core is also beneficial in the design of enzyme inhibitors and receptor modulators.[2]

Role in Kinase Inhibitor Synthesis

While specific examples directly citing this compound are not prevalent in publicly available literature, the broader class of cyclobutane carboxylic acids is recognized for its importance in the synthesis of kinase inhibitors.[7] The cyclobutane moiety can serve as a non-planar bioisostere for more common aromatic rings, offering a route to escape "flatland" in medicinal chemistry and improve drug-like properties.

The general workflow for incorporating this building block into a potential drug candidate is outlined below:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(Benzyloxy)-cyclobutanecarboxylicacid [myskinrecipes.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization of 3-(Benzyloxy)cyclobutanecarboxylic Acid

This technical guide details the spectroscopic characterization of 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical building block in medicinal chemistry, particularly for designing conformationally restricted analogues of GABA, glutamate, or peptidomimetics.

Executive Summary

This compound (CAS: 4958-02-5) serves as a versatile scaffold in drug discovery, offering a rigid cyclobutane core that directs substituents into precise vectors. This rigidity is essential for optimizing binding affinity in target proteins.

This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing between the cis and trans diastereomers—a critical quality attribute (CQA) in synthesis. We focus on the cis-isomer (often the preferred pharmacophore precursor) but provide comparative logic for the trans-isomer.

Compound Profile:

-

Formula: C₁₂H₁₄O₃

-

Key Features: Carboxylic acid (H-bond donor/acceptor), Benzyl ether (lipophilic protection), Cyclobutane core (conformational constraint).

Structural Considerations & Isomerism

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain). This puckering complicates NMR interpretation due to the non-equivalence of axial and equatorial protons.

-

Cis-Isomer: The carboxylic acid and benzyloxy group are on the same side of the ring. This is often the thermodynamic product in certain synthetic routes due to dipole minimization or specific folding.

-

Trans-Isomer: Substituents are on opposite sides.

Diagram: Isomerism & Characterization Workflow

Caption: Workflow for the isolation and stereochemical validation of this compound isomers.

Spectroscopic Data Analysis[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the first line of identity confirmation. Given the carboxylic acid functionality, Electrospray Ionization (ESI) in negative mode is highly sensitive.

-

Ionization Mode: ESI (-) or ESI (+)

-

Expected Signals:

-

ESI (-): m/z 205.1 [M-H]⁻ (Base peak).

-

ESI (+): m/z 229.1 [M+Na]⁺.

-

-

Fragmentation (EI/CID):

-

m/z 91 (Tropylium ion, C₇H₇⁺) – Characteristic of the benzyl group.

-

m/z 161 [M - COOH]⁺ – Loss of carboxylic acid.

-

Infrared Spectroscopy (IR)

IR is diagnostic for the two primary functional groups: the carboxylic acid and the ether.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H (Acid) | 2800–3200 | Broad, Med | H-bonded carboxylic acid O-H stretch. |

| C=O (Acid) | 1695–1715 | Strong | Carbonyl stretch (dimer form). |

| C=C (Aromatic) | 1495, 1450 | Medium | Aromatic ring skeletal vibrations. |

| C-O (Ether) | 1080–1120 | Strong | C-O-C asymmetric stretch. |

| C-O (Acid) | 1210–1320 | Strong | C-O stretch of the carboxyl group. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning stereochemistry (cis vs. trans). The data below represents the cis-isomer (common target), typically recorded in CDCl₃.

1H NMR (400 MHz, CDCl₃)

-

δ 10.50–11.50 (br s, 1H): COOH . Exchangeable with D₂O.

-

δ 7.30–7.40 (m, 5H): Ar-H . Phenyl protons (meta/para/ortho overlap).

-

δ 4.46 (s, 2H): Ph-CH₂-O . Benzylic methylene. Appears as a singlet unless chiral constraints induce diastereotopicity (rare here).

-

δ 3.98 (quint-like m, 1H, J ≈ 7.0 Hz): H-3 . Methine proton geminal to the benzyloxy group.

-

Note: In the cis isomer, this proton is often deshielded relative to the trans isomer due to the proximity of the carboxyl group in the puckered conformation.

-

-

δ 2.75–2.85 (m, 1H): H-1 . Methine proton alpha to the carbonyl.

-

δ 2.45–2.58 (m, 2H): H-2a/H-4a . Ring methylene protons (cis to substituents).

-

δ 2.20–2.35 (m, 2H): H-2b/H-4b . Ring methylene protons (trans to substituents).

13C NMR (100 MHz, CDCl₃)

-

δ 179.5 : C=O (Carboxylic acid).

-

δ 137.8 : Ar-C (Ipso carbon).

-

δ 128.5, 127.9, 127.7 : Ar-CH (Ortho, meta, para).

-

δ 71.0 : Ph-CH₂-O (Benzylic carbon).

-

δ 69.2 : C-3 (Ring carbon attached to oxygen).

-

δ 32.8 : C-1 (Ring carbon attached to carbonyl).

-

δ 30.5 : C-2, C-4 (Ring methylene carbons).

Stereochemical Assignment (NOESY)

To distinguish isomers:

-

Cis-Isomer: Strong NOE correlation between H-1 and H-3 (pseudo-axial/equatorial relationship brings them spatially closer in the puckered form).

-

Trans-Isomer: Weak or absent NOE between H-1 and H-3; they are on opposite faces.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from artifacts:

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Tip: If the compound is not fully soluble or if the COOH peak is too broad, add 1-2 drops of DMSO-d6 or use pure DMSO-d6. Note that chemical shifts will drift slightly (COOH -> ~12.0 ppm).

-

-

Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended solids (which cause line broadening).

Purity Assessment Workflow

Before biological testing, purity must be validated.

Caption: Quality control decision tree for this compound.

References

-

Synthesis and Characterization of Cyclobutane Derivatives: Source:Journal of Organic Chemistry, "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F". Link:[Link] (Validates the synthetic route and NMR characterization of 3-substituted cyclobutane acids).

-

General NMR Shifts of Carboxylic Acids and Ethers: Source:Organic Chemistry Data, "1H NMR Chemical Shifts". Link:[Link] (Reference for validating chemical shift ranges of benzylic and cyclobutyl protons).

-

Mass Spectrometry of Small Molecule Acids: Source:NIST Chemistry WebBook. Link:[Link] (General reference for ionization patterns of carboxylic acids).

Sources

Technical Guide: Safety, Handling, and Stability of 3-(Benzyloxy)cyclobutanecarboxylic Acid

[1]

Executive Summary

3-(Benzyloxy)cyclobutanecarboxylic acid (CAS: 4958-02-5 / 84182-47-8) is a bifunctional building block utilized primarily in the synthesis of peptidomimetics and conformationally restricted pharmacological agents.[1] Its structure—a strained cyclobutane ring substituted with a carboxylic acid and a benzyl ether—presents a dual-hazard profile often underestimated in standard Safety Data Sheets (SDS).[1]

While the carboxylic acid moiety dictates immediate acute handling protocols (corrosivity/irritation), the benzyl ether functionality introduces a latent, time-dependent hazard: peroxide formation via autoxidation .[1] This guide synthesizes standard acid-handling rigor with the specific long-term storage protocols required for benzylic ethers.

Part 1: Physicochemical Profile & Hazard Identification[1]

Chemical Identity & Properties

The physical state of this compound is isomer- and purity-dependent.[1][2] While pure isomers often crystallize as low-melting solids, mixtures or crude grades may appear as viscous yellow oils.[1]

| Property | Data | Relevance to Handling |

| CAS Number | 4958-02-5 (General) / 84182-47-8 (cis) | Verification of inventory.[1] |

| Formula / MW | C₁₂H₁₄O₃ / 206.24 g/mol | Stoichiometric calculations.[1] |

| Physical State | Low-melting solid or Viscous Liquid | Requires specific weighing protocols (see Sec 2.2).[1] |

| Boiling Point | ~194°C @ 6 Torr | High boiling point; difficult to remove by standard rotovap.[1] |

| pKa (Predicted) | ~4.48 | Acidic; incompatible with strong bases.[1] |

| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic; penetrates skin easily in solution.[1] |

Hazard Classification (GHS)

Treat this compound as CORROSIVE until proven otherwise by specific lot analysis, due to the parent cyclobutanecarboxylic acid's profile.[1]

Part 2: Strategic Handling & Engineering Controls[1]

Engineering Controls & PPE

Causality: The lipophilic nature of the benzyl group facilitates dermal absorption, carrying the acidic headgroup into the tissue. Standard latex gloves are insufficient.[1]

-

Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).[1]

-

Glove Selection:

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g in liquid phase.[1]

Operational Workflow: Weighing & Transfer

The compound's tendency to exist as a sticky solid or viscous oil creates cross-contamination risks during weighing.

Protocol:

-

Do not chip: If the compound is a solidified mass, do not chip it with a spatula (aerosol risk).

-

Warm Water Bath: Gently warm the container to 30–35°C to liquefy the surface layers if it is a low-melting solid.

-

Pipette Transfer: Use a wide-bore glass pipette for transfer rather than a spatula.[1]

-

Gravimetric Dilution: Weigh the solvent into the tared flask first, then add the compound, rather than weighing the sticky compound directly onto paper.

Part 3: Storage & Stability (The Peroxide Hazard)[1][6]

The Benzylic Oxidation Mechanism

Unlike simple alkyl ethers, the methylene group at the benzylic position (Ph-CH₂ -O-) is activated, making it susceptible to radical abstraction and subsequent autoxidation.[1]

-

Risk Category: Class B (Peroxide Hazard on Concentration).[1][6][7]

-

Trigger: Exposure to light and atmospheric oxygen over time.

-

Consequence: Distillation or rotary evaporation of old stocks can trigger explosion.

Detection & Management Protocol

Every container must be dated upon receipt and upon opening.[5][8]

The "Self-Validating" Test (Quantofix or KI Method): Before any heating or concentration step:

-

Dissolve 100 mg of compound in 1 mL of fresh ether/DCM.

-

Add 1 drop of saturated aqueous Potassium Iodide (KI).[1]

-

Observation:

Visualizing the Lifecycle

The following diagram illustrates the critical decision pathways for handling this compound safely.

Caption: Lifecycle management focusing on peroxide detection logic. Note the critical "Do Not Open" path if crystals are observed.[1][5][8]

Part 4: Emergency Response & Spill Control[1]

Spill Response Logic

Because the compound is acidic, standard solvent spill kits (clay based) are insufficient if the quantity is significant (>100g).[1]

| Scenario | Immediate Action | Neutralization | Clean Up |

| Minor (<10g) | Isolate area.[1] Wear PPE.[1][3][10][11] | Cover with Sodium Bicarbonate (NaHCO₃).[1] | Sweep up resulting paste.[1] |

| Major (>10g) or Solution | Evacuate lab. Call EHS.[1][5] | Do not attempt water wash (spreads contamination).[1] | Professional HazMat required.[1] |

| Skin Contact | 15-min Rinse. | Do not neutralize on skin (exothermic risk).[1] | Seek medical aid (SDS Section 4).[1] |

Part 5: Synthesis Context (Application Scientist Notes)

When using this compound in coupling reactions (e.g., EDC/NHS or HATU couplings):

-

Activation: The cyclobutane ring strain makes the carbonyl carbon slightly more reactive/electrophilic than linear analogs. Control exotherms during activation.

-

Deprotection: If removing the benzyl group (hydrogenolysis, H₂/Pd-C), ensure the reaction vessel is purged of oxygen before introducing the catalyst to avoid igniting residual solvent vapors or peroxides.[1]

-

Workup: Do not use strong basic washes (NaOH) if you intend to keep the benzyl ether intact, although it is generally stable to base. The primary risk in workup is emulsion formation due to the amphiphilic nature of the molecule. Use brine/DCM mixtures for efficient separation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776369, Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Note: Used as the primary source for the parent scaffold's hazard profile (Corrosivity/H314).[1]

-

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[1]

- Authoritative grounding for Class B peroxide form

- Source for specific H-code verification of cyclobutane deriv

- Source for physical property variance (Solid vs Liquid).

Sources

- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. utep.edu [utep.edu]

- 6. bu.edu [bu.edu]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. ehs.tcu.edu [ehs.tcu.edu]

- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 10. carlroth.com [carlroth.com]

- 11. tcichemicals.com [tcichemicals.com]

Theoretical Studies on 3-(Benzyloxy)cyclobutanecarboxylic Acid Conformation

This guide serves as a comprehensive theoretical framework for analyzing the conformational landscape of 3-(Benzyloxy)cyclobutanecarboxylic acid . It is designed for computational chemists and medicinal chemists optimizing this scaffold for drug discovery.

Executive Summary

The cyclobutane ring is a critical bioisostere in modern drug design, often used to restrict conformational freedom compared to linear alkyl chains while offering distinct vector projections compared to cyclopentane or cyclohexane. This compound presents a unique conformational challenge: the interplay between the flexible benzyloxy ether linkage, the rotatable carboxylic acid, and the inherent "puckering" dynamics of the cyclobutane core.[1][2][3][4]

This guide outlines a rigorous theoretical approach to determining the global minima and transition states of this molecule. It establishes that the ring puckering mode (approx. 30°) and the cis/trans isomerism are the dominant energetic determinants, while the benzyloxy tail adds a layer of entropic complexity essential for binding affinity predictions.

Structural Dynamics of the Cyclobutane Core[6][7]

The Puckering Phenomenon

Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane is highly dynamic. It relieves torsional strain (eclipsing C-H bonds) by adopting a non-planar, "puckered" or "butterfly" conformation.[3][5]

-

Puckering Angle (

): The dihedral angle between the -

Substituent Effect: In this compound, the substituents at positions 1 and 3 heavily influence the preferred pucker to minimize 1,3-diaxial-like steric repulsions.[6]

Cis/Trans Isomerism

The molecule exists as two diastereomers, which display distinct conformational preferences:

| Isomer | Geometry | Predicted Major Conformer | Stability Factors |

| Cis | Substituents on the same face | Diequatorial (ee) | Both bulky groups (COOH and OBn) occupy pseudo-equatorial positions in a puckered ring.[6] |

| Trans | Substituents on opposite faces | Axial-Equatorial (ae) | One group is forced pseudo-axial.[6] The ring often flattens slightly to reduce this strain. |

Computational Protocol for Conformational Elucidation

To accurately model this molecule, a multi-tiered approach is required. Simple force fields often fail to capture the subtle electronic effects of the ether oxygen and the cyclobutane strain.

Workflow Visualization

The following diagram illustrates the self-validating workflow for determining the global minimum.

Figure 1: Hierarchical computational workflow for cyclobutane derivative conformational analysis.

Step-by-Step Methodology

Step 1: Exhaustive Conformational Search[6]

-

Objective: Identify all rotamers of the benzyloxy group and carboxylic acid.

-

Method: Monte Carlo Multiple Minimum (MCMM) search.[6]

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for small organic molecules).[6]

-

Constraint: Allow the cyclobutane ring to invert puckering states freely.

Step 2: DFT Geometry Optimization[6]

-

Theory Level: Density Functional Theory (DFT) is mandatory due to the electronic delocalization in the benzyl ring and the strain in the cyclobutane.

-

Functional: B3LYP-D3(BJ) or

B97X-D .[6] The inclusion of dispersion corrections (D3/BJ) is critical to accurately model the intramolecular -

Basis Set: 6-311++G(d,p) .[6][1] Diffuse functions (++) are necessary for the carboxylic acid and ether oxygen lone pairs.

Step 3: Solvation & Thermodynamics[6]

-

Model: SMD (Solvation Model based on Density) yields better free energies of solvation than standard PCM.

-

Solvents: Water (biological relevance) and DMSO (assay relevance).[6]

-

Calculation: Compute Gibbs Free Energy (

) at 298.15 K to determine Boltzmann populations.

Predicted Conformational Landscape

Based on theoretical precedents of 1,3-disubstituted cyclobutanes, we can predict the specific energy minima for this compound.

The Cis-Isomer (The "Winged" Conformation)

The cis isomer is thermodynamically favored to adopt a diequatorial conformation.

-

Puckering: The ring puckers to place both the -COOH and -OBn groups in pseudo-equatorial positions.

-

Stabilization: This minimizes 1,3-diaxial steric clash.[6]

-

Benzyloxy Dynamics: The benzyl group will rotate to maximize dispersion interactions with the cyclobutane ring hydrogens, often folding back slightly over the ring ("U-shape" vs "Extended").

The Trans-Isomer (The Frustrated Conformation)

The trans isomer faces a topological conflict.

-

Puckering: It cannot place both groups equatorially. It must adopt an axial/equatorial conformation.

-

Preference: The bulkier group (typically the benzyloxy) will claim the equatorial position, forcing the carboxylic acid into the axial position.

-

Energy Penalty: This isomer is expected to be 1.5–2.5 kcal/mol higher in energy than the cis-diequatorial form due to 1,3-diaxial repulsion involving the axial carboxyl group and ring hydrogens.

Intramolecular Interactions

Theoretical studies must probe for specific non-covalent interactions:

-

H-Bonding: Is there an intramolecular H-bond between the carboxylic acid proton and the ether oxygen? (Likely too distant in 1,3-geometry, but possible in high-energy twisted states).[6]

-

CH-

Interactions: The benzyloxy phenyl ring may interact with the electron-deficient hydrogens of the cyclobutane ring.

Figure 2: Conformational equilibrium map distinguishing cis and trans isomerization pathways.

Implications for Drug Design

Understanding these conformations allows for precise "vector engineering" in lead optimization:

-

Bioisosterism: The cis-diequatorial conformation mimics the spatial arrangement of 1,3-substituted prolines but with increased lipophilicity and metabolic stability.

-

Vector Projection:

-

Rigidity: The cyclobutane core is semi-rigid. It is not as floppy as a butyl chain but retains enough "breathing" motion (puckering inversion) to allow induced fit binding, which can be quantified by the calculated inversion barrier.

References

-

Cremer, D. (1976). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Journal of the American Chemical Society. Link[6]

-

Wiberg, K. B., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. Journal of Organic Chemistry. Link

-

Lin, W., et al. (2022).[7] Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. Link

-

Slebodnick, C., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. Link

-

Durig, J. R., et al. (2009). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Journal of Chemical Physics. Link

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 7. Conformational Analysis Of Cyclobutanecarboxylic Acid | IDEALS [ideals.illinois.edu]

An In-depth Technical Guide to the Cis/Trans Isomerization of 3-(Benzyloxy)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclobutane Motif - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a constant endeavor. Among these, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent rigidity and puckered, three-dimensional geometry offer a distinct advantage over more traditional planar aromatic systems, often leading to improved target engagement, enhanced metabolic stability, and refined selectivity.[2][3] The 1,3-disubstitution pattern on the cyclobutane core is particularly prevalent in a number of promising drug candidates. This guide provides a comprehensive technical overview of a key transformation for this scaffold: the cis/trans isomerization of 3-(benzyloxy)cyclobutanecarboxylic acid, a versatile building block in medicinal chemistry.

Section 1: The Strategic Importance of Stereoisomerism in 3-Substituted Cyclobutane Scaffolds

The precise spatial arrangement of substituents on the cyclobutane ring is critical for biological activity. The cis and trans isomers of a molecule can exhibit vastly different pharmacological profiles due to their distinct presentation of functional groups to a biological target. The ability to control and interconvert these isomers is, therefore, a powerful tool in the optimization of lead compounds. This compound serves as an exemplary case, where the benzyloxy and carboxylic acid moieties can be positioned in either a cis or trans relationship, profoundly influencing the molecule's shape and potential interactions within a binding pocket.

Section 2: Synthetic Pathways to this compound Isomers

The synthesis of specific isomers of this compound typically begins with a common precursor, 3-oxocyclobutanecarboxylic acid. The stereochemistry is then introduced during the reduction of the ketone and subsequent functionalization.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several methods exist for the synthesis of 3-oxocyclobutanecarboxylic acid. A common laboratory-scale approach involves the hydrolysis and decarboxylation of a more complex cyclobutane derivative.[4]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [4]

-

Reaction Setup: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) in 20% hydrochloric acid is prepared.

-

Reaction Conditions: The mixture is refluxed with vigorous stirring for approximately 50-60 hours.

-

Work-up and Isolation: After cooling, the solution is continuously extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then treated with hexane and cooled to induce crystallization. The resulting solid is filtered and washed with cold hexane to afford 3-oxocyclobutanecarboxylic acid.

Stereoselective Synthesis of the cis-Isomer

The cis-isomer is typically favored under conditions of kinetic control during the reduction of the ketone.

Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanecarboxylic Acid

-

Stereoselective Reduction: 3-Oxocyclobutanecarboxylic acid (1 equivalent) is dissolved in a suitable solvent such as methanol. The solution is cooled to 0 °C, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred at low temperature to favor the formation of the cis-3-hydroxycyclobutanecarboxylic acid.

-

Benzylation: The resulting cis-3-hydroxycyclobutanecarboxylic acid is then subjected to benzylation. This can be achieved by reacting it with benzyl bromide in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure cis-3-(benzyloxy)cyclobutanecarboxylic acid.

Stereoselective Synthesis of the trans-Isomer via Configuration Inversion

The trans-isomer can be synthesized from the cis-hydroxy intermediate through a stereoinverting reaction, such as the Mitsunobu reaction, followed by benzylation.[2][5][6]

Experimental Protocol: Synthesis of trans-3-(Benzyloxy)cyclobutanecarboxylic Acid

-

Mitsunobu Reaction: To a solution of cis-3-hydroxycyclobutanecarboxylic acid methyl ester (1 equivalent), triphenylphosphine (PPh₃) (1.5 equivalents), and a carboxylic acid like p-nitrobenzoic acid (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise at 0 °C. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group.[7]

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., lithium hydroxide in a THF/water mixture) to yield trans-3-hydroxycyclobutanecarboxylic acid.

-

Benzylation: The trans-hydroxy acid is then benzylated using benzyl bromide and a base as described for the cis-isomer.

-

Purification: The final product is purified by column chromatography.

Section 3: The Mechanism and Practice of Cis/Trans Isomerization

The interconversion between the cis and trans isomers of this compound can be achieved through base-catalyzed epimerization. This process relies on the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of the two diastereomers.

The Underlying Mechanism: A Tale of Protons and Planarity

The key to this isomerization lies in the acidity of the proton at the C1 position (alpha to the carboxylic acid). In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized enolate. The cyclobutane ring in the vicinity of the sp²-hybridized carbon of the enolate becomes locally planar. Subsequent protonation of this planar intermediate can occur from either the same face (retention of configuration) or the opposite face (inversion of configuration), leading to the formation of both cis and trans isomers.

Caption: Base-catalyzed epimerization mechanism.

Thermodynamic vs. Kinetic Control: Dictating the Isomeric Ratio

The final ratio of cis to trans isomers at equilibrium is determined by their relative thermodynamic stabilities.[8] The reaction is typically run under conditions that allow for equilibration, favoring the formation of the more stable isomer. For 1,3-disubstituted cyclobutanes, the trans isomer is often, but not always, the more thermodynamically stable product due to reduced steric interactions between the substituents.[8] However, the puckered nature of the cyclobutane ring can lead to complex conformational preferences, and in some cases, the cis isomer may be more stable.

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction | Stability of products |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Major Product | The isomer that is formed faster | The more stable isomer |

Table 1: Kinetic vs. Thermodynamic Control in Isomerization

Experimental Protocol: Base-Catalyzed Isomerization

-

Reaction Setup: A solution of either pure cis or trans-3-(benzyloxy)cyclobutanecarboxylic acid (or a mixture of both) is prepared in a suitable solvent, such as methanol or ethanol.

-

Base Addition: A catalytic amount of a strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), is added to the solution.

-

Equilibration: The reaction mixture is stirred at an elevated temperature (e.g., reflux) for a sufficient period to allow the system to reach thermodynamic equilibrium. The progress of the isomerization can be monitored by techniques such as HPLC or ¹H NMR spectroscopy.

-

Work-up: Once equilibrium is reached, the reaction is cooled and neutralized with an acid (e.g., dilute HCl). The solvent is removed, and the product mixture is extracted and dried.

Section 4: Analytical Techniques for Isomer Differentiation and Quantification

The successful synthesis and isomerization of this compound isomers require robust analytical methods for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclobutane derivatives. The key lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane ring. Due to the rigid nature of the ring, the dihedral angles between adjacent protons are different for the cis and trans isomers, leading to distinct coupling constants. Generally, the trans vicinal coupling constant (³J_trans) is different from the cis vicinal coupling constant (³J_cis).[9]

| Isomer | Expected ¹H NMR Features |

| cis | Distinct set of chemical shifts and coupling constants for the cyclobutane ring protons. |

| trans | A different set of chemical shifts and coupling constants compared to the cis isomer. The difference in coupling constants is a key diagnostic feature. |

Table 2: Expected ¹H NMR Characteristics of cis and trans Isomers

¹³C NMR spectroscopy can also be used to differentiate the isomers, as the chemical shifts of the carbon atoms in the cyclobutane ring will be sensitive to the stereochemical environment.

High-Performance Liquid Chromatography (HPLC): Separating the Isomers

HPLC is an essential technique for both the analysis of isomeric ratios and the preparative separation of the cis and trans isomers.[10][11] The choice of stationary and mobile phases is critical for achieving good resolution.

Caption: A simplified workflow for HPLC analysis.

Protocol: HPLC Separation of cis and trans Isomers

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[12]

-

Gradient/Isocratic Elution: The separation can be optimized using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method.

-

Detection: A UV detector is suitable for detecting the aromatic benzyloxy group.

-

Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Section 5: Conclusion and Future Outlook

The ability to synthesize and interconvert the cis and trans isomers of this compound is a valuable capability for medicinal chemists. Understanding the underlying mechanisms of isomerization and possessing robust analytical methods for characterization are paramount for the successful application of this versatile scaffold in drug discovery. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic manipulation of stereochemistry on the cyclobutane ring will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9237. Available at: [Link]

-

Master Organic Chemistry. (2017). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

-

Jadhav, P. D., et al. (2020). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

-

Khan, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1599. Available at: [Link]

-

Sun, C., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 10(45), 26868-26874. Available at: [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube. Available at: [Link]

- Google Patents. (2014). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]

- Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

Chromatography Forum. (2014). Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. labsolu.ca [labsolu.ca]

- 6. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]

- 10. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

- 12. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

An In-Depth Technical Guide to the Derivatives of 3-(Benzyloxy)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the versatile benzyloxy and carboxylic acid functionalities, provides a unique scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The conformational rigidity of the cyclobutane ring can enhance metabolic stability and improve binding affinity to biological targets.[1] This guide delves into the synthesis, properties, and derivatization of this important molecule, offering insights into its application in the development of novel therapeutics.

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce three-dimensionality into drug candidates, which can lead to improved pharmacological properties.[2] They can act as bioisosteres for more common ring systems, such as arenes, while offering a different vector space for substituent placement.[3] This can lead to enhanced selectivity and potency of drug candidates.[3] The inherent ring strain of the cyclobutane moiety also makes it susceptible to selective bond cleavage, opening up synthetic pathways to other complex molecules.[4]

This technical guide will explore the synthesis of the parent compound, this compound, and detail the preparation of its key derivatives, including amides, esters, and compounds resulting from the deprotection of the benzyl group.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound typically starts from a more readily available precursor, 3-oxocyclobutanecarboxylic acid. This key intermediate can be synthesized through various routes.[5][6]

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One common method involves a three-step reaction starting from acetone, bromine, and malononitrile.[6] This process, which uses sodium iodide as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst, can produce 3-oxocyclobutanecarboxylic acid with high purity (99-99.2%) and a respectable yield (52-68%).[6]

Another approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of potassium tert-butoxide, followed by hydrolysis with concentrated hydrochloric acid.[5]

Reduction and Protection to Yield this compound

Once 3-oxocyclobutanecarboxylic acid is obtained, the ketone functionality is reduced to a hydroxyl group. This is typically followed by protection of the hydroxyl group as a benzyl ether and protection of the carboxylic acid, often as a benzyl ester.

A key synthetic precursor is benzyl 3-oxocyclobutane-1-carboxylate, which can be prepared by reacting 3-oxocyclobutane-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent like EDCI and a catalyst such as DMAP.[7] Subsequent reduction of the ketone and protection of the resulting alcohol as a benzyl ether leads to the desired 3-(benzyloxy)cyclobutane scaffold.

The choice of reducing agent for the ketone is critical to control the stereochemistry of the resulting alcohol (cis or trans). This stereochemical control is often a crucial aspect of synthesizing biologically active molecules.

II. Key Derivatives and Their Synthesis

The functional handles of this compound—the carboxylic acid and the benzyloxy group—allow for a wide range of chemical transformations to generate a diverse library of derivatives.

Amide Derivatives

The carboxylic acid moiety is readily converted to amides through standard peptide coupling reactions. This allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical space of the derivatives.

Experimental Protocol: General Amide Coupling

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Ester Derivatives

Esterification of the carboxylic acid is another common derivatization strategy. This can be achieved through Fischer esterification under acidic conditions or by reaction with an alcohol in the presence of a coupling agent.

Experimental Protocol: Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the reaction mixture at reflux until the reaction is complete.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

Deprotection of the Benzyl Group

The benzyl ether can be cleaved to reveal the free hydroxyl group, which can then be further functionalized. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

This deprotection step yields 3-hydroxycyclobutanecarboxylic acid derivatives, which are also valuable intermediates for further synthesis.[8]

III. Applications in Drug Discovery

The derivatives of this compound are valuable in the synthesis of a variety of biologically active compounds.[1] The rigid cyclobutane scaffold can be used to orient pharmacophoric groups in a specific and predictable manner, which is crucial for optimizing interactions with a biological target.[2]

Cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as modulators of receptors.[1] For instance, cyclobutane derivatives have been incorporated into molecules targeting kinases, proteases, and G-protein coupled receptors. The unique three-dimensional shape of the cyclobutane ring can allow for the exploration of previously unoccupied pockets in a protein's active site, leading to novel modes of inhibition or activation.[2]

IV. Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.

Caption: Synthesis of the this compound core scaffold.

Caption: Key derivatization pathways of this compound.

V. Data Summary

The following table summarizes the key compounds discussed in this guide.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Role |

| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 114.10 | 23761-23-1 | Starting material for the core scaffold |

| This compound | C₁₂H₁₄O₃ | 206.24 | 4958-02-5 | Core scaffold for derivatization[9] |

| cis-3-(Benzyloxy)cyclobutanecarboxylic acid | C₁₂H₁₄O₃ | 206.24 | 84182-47-8 | Stereoisomer of the core scaffold[10] |

| 3-Hydroxycyclobutanecarboxylic acid | C₅H₈O₃ | 116.12 | 67468-21-3 | Deprotected intermediate for further functionalization |

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural features and the ease with which it can be derivatized make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the chemical space around this important molecule and to develop new drug candidates with improved pharmacological profiles. The continued exploration of cyclobutane derivatives in medicinal chemistry is expected to yield exciting new discoveries in the years to come.

References

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

-

Organic Syntheses Procedure. Available at: [Link]

-

3-(Benzyloxy)-cyclobutanecarboxylicacid - MySkinRecipes. Available at: [Link]

-

3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. Available at: [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. Available at: [Link]

- CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents.

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents.

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. Available at: [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Available at: [Link]

-

Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. Available at: [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. Available at: [Link]

-

Protecting Groups for Carboxylic acid - YouTube. Available at: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Cyclobutanecarboxylic acid - general description - Georganics. Available at: [Link]

-

Cyclobutanecarboxylic acid - Wikipedia. Available at: [Link]

Sources

- 1. 3-(Benzyloxy)-cyclobutanecarboxylicacid [myskinrecipes.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 9. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]

- 10. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

Methodological & Application

experimental procedure for amide coupling of 3-(Benzyloxy)cyclobutanecarboxylic acid

[1][2]

Executive Summary

This guide details the experimental protocols for the amide coupling of 3-(benzyloxy)cyclobutanecarboxylic acid (CAS: 86294-00-6 for cis / generic).[1][2] This intermediate is a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and platinum-based antineoplastics.[1][2][3]

The cyclobutane core presents unique challenges regarding stereochemical retention (cis vs. trans) and ring strain .[1][2] This note provides two distinct workflows:

Molecule Profile & Strategic Analysis[1][3]

Physicochemical Properties[2][3]

-

Solubility: Soluble in DCM, DMF, EtOAc; sparingly soluble in water.[3]

-

Key Functionality:

-

Carboxylic Acid:[1][4][5][6][7][8][9] Activation required for coupling.[2][3]

-

Benzyloxy Group:[1][2][10] Lipophilic protecting group; stable to basic coupling conditions; UV active (facilitates HPLC monitoring).[2]

-

Cyclobutane Ring: The puckered conformation creates distinct cis and trans isomers.[2]

-

Stereochemical Integrity

The 3-substituted cyclobutane system is susceptible to epimerization at the

-

Risk: Conversion of pure cis-isomer to a thermodynamic cis/trans mixture.[1][2]

-

Mitigation: Use of non-nucleophilic bases (DIPEA) and mild coupling agents (T3P or HATU) rather than harsh acid chlorides.[2]

Reagent Selection Matrix

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine type and scale.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Best for small-scale (10 mg – 1 g) library synthesis or when coupling to electron-deficient anilines.[1][2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (OAt-ester) that accelerates coupling.[1][2]

Materials

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[2]

-

Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : HATU (1.2 equiv) : DIPEA (3.0 equiv).[2]

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with This compound (1.0 equiv).

-

Dissolution: Add anhydrous DMF (concentration ~0.2 M). Stir until dissolved.

-

Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (1.5 equiv).[2]

-

Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).[2]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: Check by LCMS for consumption of the activated ester (M+H+Benzotriazole adduct often visible) and formation of product.[2]

-

-

Workup (Small Scale):

-

Purification: Flash chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

Figure 2: Sequential workflow for HATU coupling ensuring pre-activation of the carboxylic acid.

Protocol B: T3P-Mediated Coupling (Process Scale)

Application: Ideal for scale-up (>10 g) or when epimerization is a concern.[1][2] T3P (Propylphosphonic anhydride) is a "green" reagent; its byproducts are water-soluble, allowing product isolation often by simple phase separation.[1][2][3]

Materials

-

Base: Pyridine (standard) or DIPEA/N-Methylmorpholine (NMM).[1][2]

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).[2]

-

Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : Base (2.5–4.0 equiv) : T3P (1.5 equiv).[2]

Step-by-Step Procedure

-

Charge: To a reactor/flask, add This compound (1.0 equiv) and the Amine (1.1 equiv).

-

Solvent: Add EtOAc (concentration 0.5 M – 1.0 M).[2][3] T3P works well at higher concentrations.[1][3]

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.[2][3]

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Warm to RT and stir for 1–12 hours.

-

Workup (Self-Validating):

-

Crystallization: Concentrate and attempt crystallization from Heptane/EtOAc if the amide is solid.

Quality Control & Validation

Analytical Data Summary

| Parameter | Expected Observation | Notes |

| TLC (Hex/EtOAc) | Product | Acid streaks; Amide is a discrete spot.[2][3] UV active.[2][3] |

| 1H NMR (Cyclobutane) | Look for the methine protons of the ring.[2] | |

| 1H NMR (Benzyl) | Diagnostic singlet for | |

| LCMS | Check for dimer formation (rare with T3P).[2] |

Stereochemical Check

To verify the cis/trans ratio has not changed:

-

Run 1H NMR of the starting material and product.

-

The coupling constant (

) and chemical shift of the cyclobutane methine protons differ between isomers.[2] -

Validation: If the starting material was 95:5 cis:trans, the product should remain >94:[2]6. Significant erosion suggests too much base or high temperature.[2][3]

Troubleshooting

Problem: Low Conversion (HATU)

-

Cause: Steric hindrance of the amine.[2]

-

Solution: Switch to Protocol C (Acid Chloride) .[2] Convert the acid to the acid chloride using Oxalyl Chloride/DMF(cat) in DCM at 0°C, then add amine/base.[2] Caution: This increases epimerization risk.[1]

Problem: Epimerization Observed

-

Solution: Switch to Protocol B (T3P) and use N-Methylmorpholine (NMM) as the base instead of DIPEA/Pyridine.[1][2] Keep temperature at 0°C.

Problem: Product sticks to water during workup

References

-

Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][13] Organic Process Research & Development, 20(2), 140–177.[2][3]

-

Patterson, A. W., et al. (2011).[2][3][13] T3P: A Robust Reagent for the Synthesis of Chiral Amides.[13] Organic Letters, 13, 19, 5050–5053.[2][3][13]

Sources

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. growingscience.com [growingscience.com]

- 13. scribd.com [scribd.com]

Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)cyclobutanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of rigid, three-dimensional scaffolds into drug candidates is a paramount strategy for enhancing pharmacological properties. The cyclobutane motif, in particular, has emerged as a valuable building block due to its unique conformational constraints.[1] This rigidity can pre-organize pendant functional groups into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity while minimizing off-target effects. Furthermore, the saturated nature of the cyclobutane ring can confer improved metabolic stability compared to more flexible or aromatic systems.[1]

3-(Benzyloxy)cyclobutanecarboxylic acid is a particularly useful bifunctional reagent that leverages these advantages. The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a handle for further diversification or to act as a key pharmacophoric element. The carboxylic acid moiety provides a readily accessible point for the introduction of various substituents, most commonly through the formation of robust amide bonds. This application note will detail the strategic use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors, and provide detailed protocols for its application.

Core Application: Synthesis of N-Aryl-3-(benzyloxy)cyclobutanecarboxamides as Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of N-aryl-3-(benzyloxy)cyclobutanecarboxamides. These structures are key intermediates for a variety of targeted therapeutics, including Janus kinase (JAK) inhibitors, which are pivotal in the treatment of autoimmune diseases and certain cancers.[2][3][4] The cyclobutane core acts as a non-planar spacer that can orient the aryl group and other substituents in a precise three-dimensional arrangement to optimize interactions within the ATP-binding pocket of the target kinase.

The benzyloxy group at the 3-position of the cyclobutane ring serves multiple strategic purposes:

-

Stereochemical Control: The presence of a substituent at the 3-position introduces stereocenters (cis/trans isomers), allowing for the exploration of stereoisomerism on biological activity.

-

Modulation of Physicochemical Properties: The benzyloxy group can influence the lipophilicity and solubility of the intermediate and final drug molecule.

-

A Latent Functional Group: The benzyl ether is a stable protecting group that can be readily removed via hydrogenolysis to reveal a hydroxyl group. This hydroxyl can then serve as a hydrogen bond donor or acceptor, or as a site for further functionalization to fine-tune the molecule's properties.

The synthesis of these crucial amide intermediates is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated to facilitate nucleophilic attack by an appropriate aniline or heterocyclic amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pharmaceutical intermediate, N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide, and the subsequent deprotection of the benzyloxy group.

Protocol 1: Synthesis of N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide via EDC/HOBt Coupling

This protocol describes a common and effective method for the formation of an amide bond between this compound and p-phenylenediamine.

Reaction Scheme:

Figure 1: Amide coupling reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 4958-02-5 | 206.24 | 1.0 | 1.0 |

| p-Phenylenediamine | 106-50-3 | 108.14 | 1.1 | 1.1 |

| EDC (EDCI) | 25952-53-8 | 191.70 | 1.2 | 1.2 |

| HOBt | 2592-95-2 | 135.13 | 1.2 | 1.2 |

| DIPEA | 7087-68-5 | 129.24 | 2.0 | 2.0 |

| Anhydrous DMF | 68-12-2 | 73.09 | 5 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Saturated aqueous NaHCO₃ solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (206 mg, 1.0 mmol).

-

Dissolve the acid in anhydrous DMF (5 mL).

-

Add p-phenylenediamine (119 mg, 1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.35 mL, 2.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (230 mg, 1.2 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide.

Expected Yield: 75-85%

Protocol 2: Debenzylation to N-(4-aminophenyl)-3-hydroxycyclobutanecarboxamide

This protocol describes the removal of the benzyl protecting group to yield the corresponding alcohol, a key intermediate for further elaboration or as a final pharmacophore.

Reaction Scheme:

Figure 2: Debenzylation via hydrogenation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |

| N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide | - | 296.36 | 1.0 |

| 10% Palladium on carbon (Pd/C) | 7440-05-3 | - | 10 mol% |

| Methanol (MeOH) | 67-56-1 | 32.04 | 10 mL |

| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 1 atm (balloon) |

Procedure:

-

Dissolve N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide (296 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mg, 10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-